S-Methyl-S-(4-chlorophenyl) sulfoximine
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Overview
Description
S-Methyl-S-(4-chlorophenyl) sulfoximine: is a chemical compound with the molecular formula C7H8ClNOS and a molecular weight of 189.66 g/mol . It is known for its applications in the agricultural sector, particularly as an insecticide and pesticide . The compound appears as a white crystalline powder and is slightly soluble in water but more soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method to synthesize S-Methyl-S-(4-chlorophenyl) sulfoximine involves the reaction of this compound fluoride with ammonia. This reaction produces the corresponding sulfoximine, which is then subjected to a defluorination reaction to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Methyl-S-(4-chlorophenyl) sulfoximine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-Methyl-S-(4-chlorophenyl) sulfoximine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds .
Biology: The compound has been studied for its biological activity, particularly its insecticidal properties. It is effective against a range of pests, making it valuable in agricultural research .
Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides. Its effectiveness in pest control makes it a crucial component in agricultural products .
Mechanism of Action
The mechanism of action of S-Methyl-S-(4-chlorophenyl) sulfoximine involves its interaction with specific molecular targets in pests. It disrupts the normal functioning of the nervous system in insects, leading to paralysis and death . The compound targets nicotinic acetylcholine receptors, which are crucial for nerve signal transmission .
Comparison with Similar Compounds
- S-Methyl-S-(4-bromophenyl) sulfoximine
- S-Methyl-S-(4-fluorophenyl) sulfoximine
- S-Methyl-S-(4-iodophenyl) sulfoximine
Comparison: S-Methyl-S-(4-chlorophenyl) sulfoximine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine-substituted compound often exhibits different reactivity and potency in its applications .
Properties
IUPAC Name |
(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKJSJPUIQNRSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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